Chemical structure and properties of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid
Chemical structure and properties of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid
An In-depth Technical Guide to 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid: Structure, Properties, and Synthesis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document details the chemical structure, physicochemical properties, a robust synthesis protocol, and spectroscopic characterization of the title compound. The insights provided herein are intended to support researchers and scientists in the fields of organic synthesis and drug discovery.
Introduction and Scientific Context
The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many therapeutic agents.[2] The functionalization of the pyrazole core allows for the fine-tuning of its pharmacological profile. Specifically, the introduction of a formyl group at the C4 position provides a versatile chemical handle for further synthetic modifications, such as the formation of Schiff bases, hydrazones, and other derivatives.[4][5] The N1-propanoic acid side chain enhances the molecule's polarity and can serve as a point of interaction with biological targets or improve its pharmacokinetic properties. The 3-phenyl substituent is a common feature in many bioactive pyrazoles, contributing to their therapeutic effects.[6]
The subject of this guide, 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid, combines these key structural features, making it a promising scaffold for the development of novel therapeutic agents. Its structural analogs have shown potent activity against various pathogens, including multidrug-resistant bacteria like Acinetobacter baumannii.[5][6] This guide aims to provide a detailed technical foundation for the synthesis and characterization of this compound, facilitating its exploration in drug discovery programs.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid is characterized by a central pyrazole ring substituted at positions 1, 3, and 4.
Structural Diagram
Caption: Chemical structure of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid.
Physicochemical Data
The following table summarizes the key physicochemical properties of the title compound.
| Property | Value | Source/Method |
| IUPAC Name | 3-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)propanoic acid | IUPAC Naming |
| Molecular Formula | C₁₃H₁₂N₂O₃ | Calculated |
| Molecular Weight | 244.25 g/mol | Calculated |
| Appearance | Expected to be a white to pale yellow solid | Analogy[4][7] |
| Melting Point | Not determined; related compounds melt in the range of 116-183°C | Analogy[8] |
| Solubility | Expected to be soluble in DMSO, DMF, and methanol | General Knowledge |
Synthesis Protocol
The synthesis of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid can be efficiently achieved via a two-step process involving the formation of a hydrazone intermediate followed by a Vilsmeier-Haack cyclization and formylation reaction. This is a widely adopted and robust method for the synthesis of pyrazole-4-carbaldehydes.[4][8][9][10]
Synthetic Workflow Diagram
Caption: Synthetic workflow for 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid.
Step-by-Step Experimental Procedure
Step 1: Synthesis of 3-(1-Phenylethylidenehydrazinyl)propanoic acid (Hydrazone Intermediate)
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 3-hydrazinylpropanoic acid (1.0 equivalent) in ethanol.
-
Addition of Ketone: To this solution, add acetophenone (1.05 equivalents) dropwise with stirring.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the hydrazone intermediate.
Step 2: Synthesis of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid (Vilsmeier-Haack Reaction)
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous dimethylformamide (DMF, 5 equivalents) and cool it to 0-5°C in an ice bath. Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise with constant stirring, ensuring the temperature does not exceed 10°C. Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.
-
Addition of Hydrazone: Add the hydrazone intermediate from Step 1 (1.0 equivalent) portion-wise to the Vilsmeier reagent, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain it for 5-7 hours.[8]
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate is formed. Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid.
Causality of Experimental Choices: The Vilsmeier-Haack reaction is the method of choice due to its efficiency in concurrently effecting cyclization of the hydrazone and formylation at the electron-rich C4 position of the newly formed pyrazole ring.[1] The use of POCl₃ and DMF generates the electrophilic Vilsmeier reagent, which is crucial for the formylation step.
Spectroscopic Characterization
The structure of the synthesized compound should be confirmed using standard spectroscopic techniques. The expected data are outlined below, based on analyses of structurally similar compounds.[1][8][10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-2500 (broad) | O-H stretching of carboxylic acid |
| ~2900-2800 | C-H stretching of aldehyde |
| ~1710-1690 | C=O stretching of carboxylic acid |
| ~1680-1660 | C=O stretching of aldehyde |
| ~1600, 1450 | C=C and C=N stretching of aromatic rings |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (Proton NMR)
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δ 12.0-13.0 ppm (singlet, 1H): -COOH proton.
-
δ 9.8-10.0 ppm (singlet, 1H): Aldehydic proton (-CHO).
-
δ 8.0-8.2 ppm (singlet, 1H): C5-H of the pyrazole ring.
-
δ 7.3-7.8 ppm (multiplet, 5H): Aromatic protons of the phenyl group.
-
δ 4.2-4.4 ppm (triplet, 2H): -N-CH₂-CH₂-COOH.
-
δ 2.8-3.0 ppm (triplet, 2H): -N-CH₂-CH₂-COOH.
¹³C-NMR (Carbon-13 NMR)
-
δ ~185.0 ppm: Aldehyde carbonyl carbon (-CHO).
-
δ ~172.0 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
δ ~150.0 ppm: C3 of the pyrazole ring.
-
δ ~140.0 ppm: C5 of the pyrazole ring.
-
δ ~128.0-132.0 ppm: Carbons of the phenyl ring.
-
δ ~115.0 ppm: C4 of the pyrazole ring.
-
δ ~48.0 ppm: -N-CH₂-CH₂-COOH.
-
δ ~34.0 ppm: -N-CH₂-CH₂-COOH.
Mass Spectrometry
The mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound (244.25 g/mol ).
Potential Applications and Future Directions
Given the extensive literature on the biological activities of pyrazole derivatives, 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid represents a valuable scaffold for further investigation.[2][3] The formyl group is a key functional moiety that can be readily converted into a variety of other functional groups or used in condensation reactions to generate a library of derivatives, such as hydrazones, which have shown potent antimicrobial activity.[5][11]
Future research could focus on:
-
Synthesis of Derivatives: Creating a series of Schiff base or hydrazone derivatives and evaluating their biological activities.
-
Antimicrobial Screening: Testing the parent compound and its derivatives against a panel of clinically relevant bacteria and fungi, including drug-resistant strains.[5][6]
-
Anti-inflammatory and Analgesic Studies: Investigating the potential of these compounds as anti-inflammatory or analgesic agents, a known property of many pyrazole-based drugs.[4][9]
-
Anticancer Evaluation: Screening against various cancer cell lines to explore potential antiproliferative effects.[12]
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid. The described synthetic protocol, based on the reliable Vilsmeier-Haack reaction, offers a clear and efficient pathway for obtaining this compound. The information presented herein serves as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling further exploration of this promising molecular scaffold and its potential therapeutic applications.
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